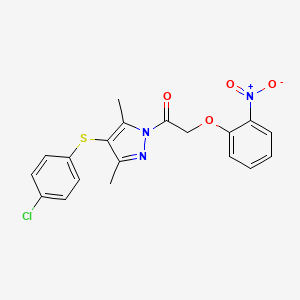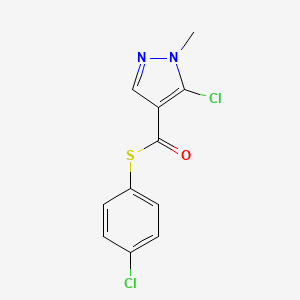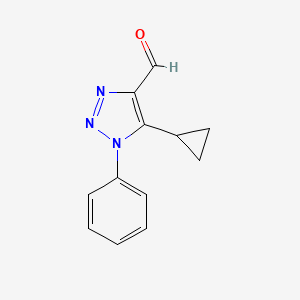
2-Bromo-3,5-dichlorothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,5-dichlorothiophene is an organic compound that is commonly used in scientific experiments as a precursor for the synthesis of more complex compounds . It is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of 2-Bromo-3,5-dichlorothiophene and similar compounds has been discussed in several papers . For instance, direct bromination by bromine in acetic acid or in chloroform allows the synthesis of 2-bromo-, 2,5-dibromo-, 2,3,5-tribromo- and 2,3,4,5-tetrabromothiophenes .Molecular Structure Analysis
The molecular formula of 2-Bromo-3,5-dichlorothiophene is C4HBrCl2S . The molecular weight is 231.93 g/mol . The structure of the compound has been analyzed using various spectroscopic methods .Chemical Reactions Analysis
Thiophene derivatives, including 2-Bromo-3,5-dichlorothiophene, are known to undergo various chemical reactions. For example, the electrochemical reduction of 2-Bromo-3,5-dichlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate has been reported .Wissenschaftliche Forschungsanwendungen
These applications highlight the diverse roles of 2-Bromo-3,5-dichlorothiophene in scientific research. Its unique combination of halogens and sulfur opens up exciting possibilities across various disciplines. Keep in mind that ongoing research may uncover additional applications or refine existing ones . If you need further details or have other questions, feel free to ask! 😊
Wirkmechanismus
While the specific mechanism of action for 2-Bromo-3,5-dichlorothiophene is not mentioned in the search results, similar compounds have been studied. For instance, it is proposed that bronopol, a similar compound, generates biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell .
Safety and Hazards
Zukünftige Richtungen
The study of thiophene derivatives, including 2-Bromo-3,5-dichlorothiophene, is a growing field due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, characterization, and potential applications of these compounds .
Eigenschaften
IUPAC Name |
2-bromo-3,5-dichlorothiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-4-2(6)1-3(7)8-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSBEZDVYAEATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dichlorothiophene | |
CAS RN |
1536984-16-3 |
Source


|
| Record name | 2-bromo-3,5-dichlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-2-{[(4-chlorophenyl)thio]methyl}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2831958.png)




![3-Chloropyrido[2,3-b]pyrazin-6-amine](/img/structure/B2831965.png)

![2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2831970.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2831973.png)